molecular formula C27H34N2O2 B11635588 1,5-di(2,3-dihydro-1H-indol-1-yl)-3-hexylpentane-1,5-dione

1,5-di(2,3-dihydro-1H-indol-1-yl)-3-hexylpentane-1,5-dione

Katalognummer: B11635588
Molekulargewicht: 418.6 g/mol
InChI-Schlüssel: TXSSHAQLVRJTTM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1,5-BIS(2,3-DIHYDRO-1H-INDOL-1-YL)-3-HEXYLPENTANE-1,5-DIONE is a complex organic compound characterized by the presence of two indole groups attached to a hexylpentane backbone

Vorbereitungsmethoden

The synthesis of 1,5-BIS(2,3-DIHYDRO-1H-INDOL-1-YL)-3-HEXYLPENTANE-1,5-DIONE typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the indole derivatives, followed by their coupling with the hexylpentane backbone under specific reaction conditions. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity of the final product .

Analyse Chemischer Reaktionen

1,5-BIS(2,3-DIHYDRO-1H-INDOL-1-YL)-3-HEXYLPENTANE-1,5-DIONE can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common reagents and conditions for these reactions include organic solvents like dichloromethane, acetonitrile, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions employed .

Wissenschaftliche Forschungsanwendungen

1,5-BIS(2,3-DIHYDRO-1H-INDOL-1-YL)-3-HEXYLPENTANE-1,5-DIONE has several scientific research applications:

Wirkmechanismus

The mechanism of action of 1,5-BIS(2,3-DIHYDRO-1H-INDOL-1-YL)-3-HEXYLPENTANE-1,5-DIONE involves its interaction with specific molecular targets and pathways. The indole groups in the compound may interact with biological receptors or enzymes, leading to various biochemical effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

1,5-BIS(2,3-DIHYDRO-1H-INDOL-1-YL)-3-HEXYLPENTANE-1,5-DIONE can be compared with other similar compounds, such as:

    1,3-Dimethyl-3,7-dihydro-1H-purine-2,6-dione: This compound has a different structural framework but shares some similar functional groups.

    1,5-Bis-(2′-pyridyl)pentane-1,3,5-trione: Another compound with a similar backbone but different substituents.

The uniqueness of 1,5-BIS(2,3-DIHYDRO-1H-INDOL-1-YL)-3-HEXYLPENTANE-1,5-DIONE lies in its specific combination of indole groups and hexylpentane backbone, which imparts distinct chemical and biological properties .

Eigenschaften

Molekularformel

C27H34N2O2

Molekulargewicht

418.6 g/mol

IUPAC-Name

1,5-bis(2,3-dihydroindol-1-yl)-3-hexylpentane-1,5-dione

InChI

InChI=1S/C27H34N2O2/c1-2-3-4-5-10-21(19-26(30)28-17-15-22-11-6-8-13-24(22)28)20-27(31)29-18-16-23-12-7-9-14-25(23)29/h6-9,11-14,21H,2-5,10,15-20H2,1H3

InChI-Schlüssel

TXSSHAQLVRJTTM-UHFFFAOYSA-N

Kanonische SMILES

CCCCCCC(CC(=O)N1CCC2=CC=CC=C21)CC(=O)N3CCC4=CC=CC=C43

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.